![molecular formula C20H25ClN4O2 B2487081 2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189479-23-9](/img/structure/B2487081.png)
2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The spirocyclic structure in this compound is a 1,4,8-triazaspiro[4.5]decane ring system. Spirocyclic structures are found in a wide range of natural compounds and have been known for their diverse biological and clinical applications .
Molecular Structure Analysis
The compound contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The spirocyclic structure in this compound is a 1,4,8-triazaspiro[4.5]decane ring system. This structure could potentially influence the compound’s reactivity and biological activity.Scientific Research Applications
Antibacterial and Antifungal Agents
Compounds with similar structures have been synthesized and evaluated for their antimicrobial activities against a spectrum of clinically isolated microorganisms . These compounds could potentially be used as antibacterial and antifungal agents.
Organic Synthesis
These types of compounds can be used as synthetic intermediates in organic synthesis . They can be synthesized by the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid without a solvent under focused microwave irradiation .
Chiral Auxiliaries
Imidazoline-based compounds, which are similar to the compound , have been used as chiral auxiliaries . Chiral auxiliaries are used in synthesis to control the stereochemical outcome of a reaction.
Chiral Catalysts
Imidazoline-based compounds have also been used as chiral catalysts . These catalysts can be used to control the stereochemistry of a reaction, making them useful in the synthesis of enantiomerically pure compounds.
Ligands for Asymmetric Catalysis
Imidazoline-based compounds have been used as ligands for asymmetric catalysis . Asymmetric catalysis is a powerful tool in the synthesis of enantiomerically pure compounds.
N-Heterocyclic Carbene Ligands
Like imidazole, imidazoline-based compounds have been used as N-heterocyclic carbene ligands with various transition metals, for example, in the commercially available second generation Grubbs’ catalyst.
Mechanism of Action
Target of action
The compound belongs to the class of spirocyclic compounds . Spirocyclic structures are found in a wide range of natural compounds and are known to be PDE7 inhibitors . They have a number of therapeutic applications in the treatment of pain, especially neuropathic pain, and are useful for arresting cell growth and apoptosis of neoplastic cells .
Biochemical pathways
Spirocyclic compounds are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Based on its structural similarity to other spirocyclic compounds, it may have potential therapeutic applications in the treatment of pain, cancer, and other conditions .
properties
IUPAC Name |
3-(3-chlorophenyl)-N-cyclohexyl-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c21-15-6-4-5-14(13-15)17-18(26)24-20(23-17)9-11-25(12-10-20)19(27)22-16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2,(H,22,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJOYCFTDLUDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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